3'-Carboethoxy-3-(3-fluorophenyl)propiophenone
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Overview
Description
3’-Carboethoxy-3-(3-fluorophenyl)propiophenone: is a chemical compound with the molecular formula C18H17FO3 and a molecular weight of 300.32 g/mol . It belongs to the class of propiophenones and is characterized by the presence of a fluorophenyl group and a carboethoxy group attached to the propiophenone structure . This compound is commonly used in various fields of research, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone typically involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the intermediate product. This intermediate is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde to yield the final product .
Industrial Production Methods:
In industrial settings, the production of 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group in 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
3’-Carboethoxy-3-(3-fluorophenyl)propiophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology:
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also employed in the development of new diagnostic tools and imaging agents .
Medicine:
3’-Carboethoxy-3-(3-fluorophenyl)propiophenone is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes .
Industry:
In industrial research, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. The carboethoxy group contributes to its stability and solubility, facilitating its use in different applications.
Comparison with Similar Compounds
- 3’-Carboethoxy-3-(4-fluorophenyl)propiophenone
- 3’-Carboethoxy-3-(2-fluorophenyl)propiophenone
- 3’-Carboethoxy-3-(3-chlorophenyl)propiophenone
Comparison:
3’-Carboethoxy-3-(3-fluorophenyl)propiophenone is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and binding properties. Compared to its analogs with different halogen substitutions, this compound exhibits distinct chemical behavior and biological activity .
Properties
IUPAC Name |
ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO3/c1-2-22-18(21)15-7-4-6-14(12-15)17(20)10-9-13-5-3-8-16(19)11-13/h3-8,11-12H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIYCBWBXYITQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644519 |
Source
|
Record name | Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-91-5 |
Source
|
Record name | Ethyl 3-[3-(3-fluorophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898788-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[3-(3-fluorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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